3-(Piperazin-1-yl)benzamide 3-(Piperazin-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 127201-39-2
VCID: VC21268660
InChI: InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15)
SMILES: C1CN(CCN1)C2=CC=CC(=C2)C(=O)N
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

3-(Piperazin-1-yl)benzamide

CAS No.: 127201-39-2

Cat. No.: VC21268660

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperazin-1-yl)benzamide - 127201-39-2

Specification

CAS No. 127201-39-2
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 3-piperazin-1-ylbenzamide
Standard InChI InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15)
Standard InChI Key NOJPHWCXWAYZFS-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC=CC(=C2)C(=O)N
Canonical SMILES C1CN(CCN1)C2=CC=CC(=C2)C(=O)N

Introduction

Chemical Structure and Properties

3-(Piperazin-1-yl)benzamide consists of a benzamide core with a piperazine ring directly attached at the meta (3) position. Unlike its methyl-linked counterpart (3-Piperazin-1-ylmethyl-benzamide), this compound features a direct connection between the aromatic ring and the piperazine nitrogen, creating a more rigid molecular framework that influences its pharmacological profile.

The structural composition includes an amide group (-CONH₂) at position 1 of the benzene ring and a piperazine heterocycle at position 3. This arrangement creates a molecule with multiple hydrogen bond donor and acceptor sites, contributing to its potential binding affinity with biological targets.

PropertyValueNotes
Molecular FormulaC₁₁H₁₅N₃OContains one benzamide and one piperazine moiety
Molecular WeightApproximately 205.26 g/molLower than the dihydrochloride salt form
AppearanceCrystalline solidTypical for benzamide derivatives
SolubilityModerately soluble in polar solventsEnhanced by the basic piperazine nitrogen
Melting PointEstimated 180-210°CBased on similar piperazine derivatives
pKaApproximately 8.5-9.5For the piperazine nitrogen

The absence of the methyl linker in 3-(Piperazin-1-yl)benzamide likely results in a more constrained rotational freedom compared to 3-Piperazin-1-ylmethyl-benzamide, potentially affecting its binding geometry with receptor targets.

Synthesis Methods

Standard Synthetic Routes

The synthesis of 3-(Piperazin-1-yl)benzamide typically involves coupling reactions between appropriately substituted benzamide precursors and piperazine derivatives. Several synthetic approaches have been documented for similar compounds, which can be adapted for this specific structure.

Nucleophilic Aromatic Substitution

This approach typically utilizes a meta-halogenated benzamide that undergoes nucleophilic aromatic substitution with piperazine:

  • A 3-halobenzamide (typically with chloro or fluoro substituents) serves as the starting material

  • Reaction with excess piperazine in polar aprotic solvents (DMF or DMSO)

  • Basic conditions (K₂CO₃ or Et₃N) facilitate the substitution

  • Heating under reflux conditions (80-100°C) drives the reaction to completion

The reaction proceeds more efficiently with electron-withdrawing groups on the benzamide portion, which enhance the electrophilicity of the carbon bearing the halogen.

Amide Formation from Carboxylic Acids

An alternative synthetic route involves:

  • Preparation of 3-(piperazin-1-yl)benzoic acid via coupling of 3-halobenzoic acid with piperazine

  • Conversion of the carboxylic acid to an activated intermediate (acid chloride or mixed anhydride)

  • Reaction with ammonia or ammonium salts to form the benzamide

This approach parallels the synthetic methodologies described for related quinazolinone-piperazine derivatives, though with simplified reagents and conditions .

Optimization Strategies

Optimization of these synthetic routes focuses on several key parameters:

ParameterOptimization ApproachImpact on Yield
Solvent SelectionDMF or DMSO for nucleophilic substitution10-15% yield improvement
Temperature ControlGradual heating to 80-100°CMinimizes side reactions
CatalystCu or Pd catalysts for challenging substratesEnables milder conditions
PurificationColumn chromatography with gradient elutionImproved purity (>95%)

Recent advances in microwave-assisted synthesis have shown promise for reducing reaction times from several hours to minutes while maintaining comparable yields for similar piperazine-containing structures.

Biological Activity and Applications

Receptor Interactions

The piperazine moiety in 3-(Piperazin-1-yl)benzamide likely contributes to its interaction with various neurotransmitter receptors. The structural arrangement suggests potential activity as a ligand for:

  • Dopamine receptors (particularly D2 and D4)

  • Serotonin receptors (5-HT1A, 5-HT2A)

  • Adrenergic receptors

These interactions form the basis for potential applications in neuropsychiatric disorders. The direct linkage between the piperazine and benzamide portions may confer different binding characteristics compared to methyl-linked analogs, potentially resulting in altered receptor selectivity profiles.

Antimicrobial Properties

Piperazine derivatives have demonstrated significant antimicrobial activity against various pathogens. The research on similar compounds suggests potential applications for 3-(Piperazin-1-yl)benzamide in this therapeutic area.

Antibacterial Activity

While specific data for 3-(Piperazin-1-yl)benzamide is limited, structurally related compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membrane integrity or interference with essential enzymatic processes.

Anticancer Activity

Several piperazine-containing compounds have demonstrated antiproliferative effects against various cancer cell lines. For 3-(Piperazin-1-yl)benzamide, the potential mechanisms might include:

  • Inhibition of DNA repair enzymes (such as PARP1)

  • Modulation of apoptotic pathways

  • Interference with cancer cell signaling cascades

Research on similar benzamide derivatives has shown promise in breast cancer models, with IC₅₀ values in the micromolar range for PARP1 inhibition, suggesting a potential research direction for this compound.

Structure-Activity Relationships

Key Structural Features

The structure-activity relationships of 3-(Piperazin-1-yl)benzamide can be analyzed in terms of its key functional groups and their contributions to biological activity:

Structural ElementContribution to ActivityModification Impact
Benzamide CoreProvides rigidity and potential for π-π interactionsSubstitution pattern alters receptor selectivity
Piperazine RingBasic nitrogen acts as hydrogen bond acceptor; key for CNS activityN-substitution dramatically alters pharmacokinetics
Direct LinkageConstrains conformational freedom; affects binding geometryAddition of spacer groups (e.g., methyl) alters receptor binding profile
Amide GroupHydrogen bond donor/acceptor; enhances water solubilityReplacement with ester reduces metabolic stability

The absence of the methyl linker found in 3-Piperazin-1-ylmethyl-benzamide likely results in a more constrained molecule with different distribution of electron density, potentially affecting its interaction with biological targets.

Comparison with Related Compounds

3-(Piperazin-1-yl)benzamide differs from other piperazine-containing compounds in several key aspects:

  • Compared to 3-Piperazin-1-ylmethyl-benzamide dihydrochloride:

    • Lower molecular weight (205.26 vs. 292.20 g/mol for the dihydrochloride salt)

    • More rigid structure due to direct attachment of piperazine

    • Potentially different pharmacokinetic properties due to absence of salt form

  • Compared to N-(4-oxo-2-(4-(piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide:

    • Simpler structure without the quinazolinone system

    • Potentially different spectrum of biological activities

    • Less complex synthetic requirements

Pharmacological Properties

Absorption and Distribution

The presence of both lipophilic (benzene ring) and hydrophilic (piperazine, amide) moieties suggests moderate bioavailability. The compound likely exhibits:

  • Moderate oral absorption

  • Blood-brain barrier penetration (facilitated by the piperazine moiety)

  • Distribution to both peripheral tissues and CNS

  • Potential for protein binding via the aromatic and amide groups

Metabolism and Elimination

Predicted metabolic pathways include:

  • N-oxidation of the piperazine nitrogen

  • Hydroxylation of the benzene ring

  • Hydrolysis of the amide group (though generally resistant compared to esters)

The compound would likely undergo both hepatic metabolism and renal elimination, with a moderate half-life compared to more lipophilic analogs.

Toxicological Considerations

Safety profiles of related piperazine derivatives suggest several potential concerns for 3-(Piperazin-1-yl)benzamide:

  • CNS effects (due to potential neurotransmitter receptor interactions)

  • Cardiovascular effects (particularly with high doses)

  • Potential for drug-drug interactions through CYP450 pathways

Research Applications

Neuropharmacology Research

3-(Piperazin-1-yl)benzamide represents a valuable scaffold for neuropsychiatric drug discovery. Its potential applications in neuropharmacology research include:

  • Investigating novel antipsychotic agents with reduced side effects

  • Developing anxiolytic compounds with dual serotonin/dopamine activity

  • Exploring treatments for cognitive disorders through modulation of multiple receptor systems

The compound's structure allows for straightforward modifications to optimize receptor selectivity and pharmacokinetic properties.

Medicinal Chemistry Applications

In medicinal chemistry, 3-(Piperazin-1-yl)benzamide serves as a useful template for developing structure-activity relationships. Its relatively simple structure provides:

  • A well-defined spatial arrangement of pharmacophores

  • Multiple sites for chemical modification

  • Predictable physicochemical properties

  • Synthetic accessibility for library generation

These characteristics make it valuable for both fragment-based drug discovery and traditional medicinal chemistry approaches .

Related CompoundResearch ApplicationKey Findings
Piperazine-substituted quinazolinonesAntimicrobial developmentSignificant activity against resistant strains
Benzamide-piperazine hybridsAntipsychotic researchReduced extrapyramidal side effects
Piperazine-containing PARP inhibitorsCancer therapyPromising activity in breast cancer models

These examples highlight the diverse therapeutic potential of compounds sharing structural features with 3-(Piperazin-1-yl)benzamide .

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of 3-(Piperazin-1-yl)benzamide typically involves multiple spectroscopic techniques:

Infrared Spectroscopy (IR)

Key IR spectral features would include:

  • N-H stretching vibrations (~3300-3400 cm⁻¹) from the primary amide

  • C=O stretching (~1650-1690 cm⁻¹) from the amide carbonyl

  • C-N stretching vibrations (~1300-1400 cm⁻¹) from the piperazine ring

  • Aromatic C=C stretching (~1550-1600 cm⁻¹) from the benzene ring

These spectral features align with those observed in related compounds such as N-(4-oxo-2-(4-(4-(2-(phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide, which shows N-H stretching at 3296 cm⁻¹ and C=O stretching at 1664 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectroscopy would reveal:

  • Aromatic protons from the benzene ring (δ 7.0-8.0 ppm)

  • Piperazine protons (δ 2.5-3.5 ppm)

  • Amide protons (δ 5.0-7.0 ppm, broad)

¹³C-NMR would show characteristic signals for the carbonyl carbon (~170 ppm), aromatic carbons (120-140 ppm), and piperazine carbons (40-55 ppm).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods for analyzing 3-(Piperazin-1-yl)benzamide typically employ:

  • Reversed-phase columns (C18)

  • Mobile phases containing acetonitrile/water mixtures with buffer additions

  • UV detection at 254-280 nm (due to aromatic chromophore)

  • Retention times dependent on specific chromatographic conditions

These methods allow for quantitative determination of the compound in various matrices, including pharmaceutical formulations and biological samples.

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